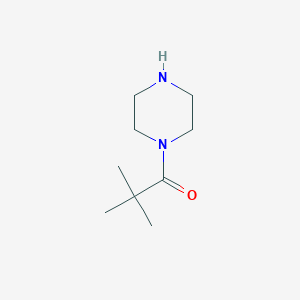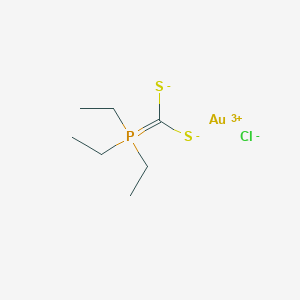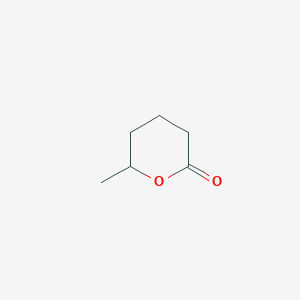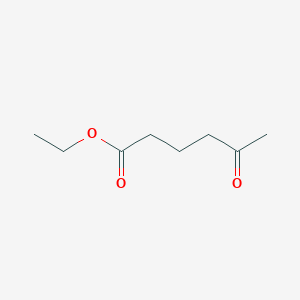
1-Methyl-2-piperidinemethanol
Übersicht
Beschreibung
1-Methyl-2-piperidinemethanol, also known as 2-Hydroxymethyl-1-methylpiperidine, is a chemical compound with the empirical formula C7H15NO . It has a molecular weight of 129.20 .
Synthesis Analysis
1-Methyl-2-piperidinemethanol can be synthesized through a reaction involving LiAlH4 in tetrahydrofuran . The reaction mixture is refluxed overnight, and the product is isolated as a colorless oil .Molecular Structure Analysis
The molecular structure of 1-Methyl-2-piperidinemethanol consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a hydroxymethyl group attached to one of the carbon atoms . The presence of the nitrogen atom makes the compound a heterocycle .Chemical Reactions Analysis
1-Methyl-2-piperidinemethanol is used as a reactant for the synthesis of various compounds. These include selective MCH1R antagonists, human GnRH receptor antagonists, dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors, radioiodinatable brain imaging agents for CB1 cannabinoid receptor, and GABAA receptor agonists at the α3 subunit .Physical And Chemical Properties Analysis
1-Methyl-2-piperidinemethanol has a refractive index of 1.4823 (lit.) . It has a boiling point of 79-80 °C/7 mmHg (lit.) and a density of 0.984 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Selective MCH1R Antagonists
1-Methyl-2-piperidinemethanol: is utilized as a reactant in the synthesis of selective melanin-concentrating hormone receptor 1 (MCH1R) antagonists . These antagonists are significant in the study of obesity and energy homeostasis, as MCH1R plays a crucial role in regulating feeding behavior and energy balance.
Development of Human GnRH Receptor Antagonists
This compound serves as a precursor in the development of human gonadotropin-releasing hormone (GnRH) receptor antagonists . GnRH receptor antagonists are used in the treatment of hormone-dependent conditions such as prostate cancer, breast cancer, and endometriosis.
Inhibitors for Vascular Endothelial Growth Factor Receptor-2
Researchers use 1-Methyl-2-piperidinemethanol in the creation of dual inhibitors targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR1) . These inhibitors have potential applications in anti-angiogenic therapy, particularly in the treatment of cancers.
Radioiodinatable Brain Imaging Agents
The compound is a key reactant in synthesizing radioiodinatable agents for brain imaging, specifically targeting the CB1 cannabinoid receptor . These imaging agents are crucial for studying various neurological conditions and the effects of drugs on the central nervous system.
GABAA Receptor Agonists
1-Methyl-2-piperidinemethanol: is also involved in the synthesis of GABAA receptor agonists at the α3 subunit . These agonists are important for researching neurological disorders such as epilepsy, anxiety, and insomnia.
Creation of Carbamates and N-alkylimidazoles
The compound reacts with carbonyldiimidazoles to produce carbamates and N-alkylimidazoles . These products are valuable in pharmaceutical research and development, serving as intermediates in the synthesis of various therapeutic agents.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause skin corrosion/irritation and serious eye damage/eye irritation . In case of exposure, immediate medical attention is required .
Wirkmechanismus
Target of Action
1-Methyl-2-piperidinemethanol is a complex compound with multiple potential targets. It has been suggested to interact with the vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR1) . These receptors play crucial roles in angiogenesis, the process of new blood vessel formation, which is essential for many physiological and pathological processes.
Mode of Action
It is believed to act as an inhibitor for vegfr-2 and fgfr1 . By inhibiting these receptors, 1-Methyl-2-piperidinemethanol may interfere with the signaling pathways they are involved in, leading to altered cellular responses.
Biochemical Pathways
The inhibition of VEGFR-2 and FGFR1 can affect several biochemical pathways. These receptors are involved in the regulation of cell proliferation, survival, migration, and differentiation. Therefore, their inhibition can lead to the disruption of these processes .
Pharmacokinetics
It is suggested to have high gi absorption and low skin permeation . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
The molecular and cellular effects of 1-Methyl-2-piperidinemethanol’s action are likely to be diverse due to its potential to interact with multiple targets. By inhibiting VEGFR-2 and FGFR1, it may affect cell proliferation, survival, and other cellular processes .
Eigenschaften
IUPAC Name |
(1-methylpiperidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJMMLIEYAFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307492 | |
| Record name | 1-Methyl-2-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20845-34-5 | |
| Record name | 1-Methyl-2-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-piperidinemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20845-34-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-2-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-piperidinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 1-methyl-2-piperidinemethanol in Sambucus nigra L. flower extract?
A1: Identifying individual phytoconstituents, like 1-methyl-2-piperidinemethanol, within plant extracts is crucial for understanding the potential bioactivity of these natural products. Further research may elucidate if this compound contributes to the observed antimicrobial effects of the flower extract or possesses other biological activities. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)
![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)










